N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
The compound appears to contain several functional groups including an oxane ring, a methoxyphenyl group, an oxazole ring, and an amide group. These functional groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the presence of any other substituents .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of atoms present in the compound, their connectivity, and the presence of any functional groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The oxazole ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups such as the amide group could increase the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and any observed properties or activities. For example, if the compound showed promising activity in preliminary tests, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in more detail .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-14-5-3-2-4-13(14)18(7-10-25-11-8-18)12-19-16(22)17(23)20-15-6-9-26-21-15/h2-6,9H,7-8,10-12H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJICSDHIGIUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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